(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one

Catalog No.
S801559
CAS No.
104872-06-2
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-...

CAS Number

104872-06-2

Product Name

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one

IUPAC Name

(3S,4S)-3-hexyl-4-[(2R)-2-hydroxytridecyl]oxetan-2-one

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m1/s1

InChI Key

RSOUWOFYULUWNE-HKBOAZHASA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Synonyms

[3S-[3α,4β(S*)]]-3-Hexyl-4-(2-hydroxytridecyl)-2-oxetanone;

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O

Application in Medicine and Biology

Summary of the Application: The compound is used as an intermediate in the synthesis of Orlistat , a drug designed to treat obesity. Its primary function is preventing the absorption of fats from the human diet, thereby reducing caloric intake .

Methods of Application or Experimental Procedures: The compound is synthesized through a series of chemical reactions. The specific procedures and parameters for this synthesis are typically proprietary and vary based on the desired yield, purity, and scale of production .

Results or Outcomes: The use of this compound in the synthesis of Orlistat has been successful, with Orlistat being approved for medical use in many countries. It has been shown to be effective in promoting weight loss and maintaining weight loss when used alongside a reduced-calorie diet .

Application in Chemical Synthesis

Summary of the Application: The compound is used as a building block in the synthesis of various complex molecules due to its unique structure .

Methods of Application or Experimental Procedures: The compound can be incorporated into larger molecules through a variety of chemical reactions. The specific procedures and parameters for these reactions depend on the desired product .

Results or Outcomes: The use of this compound in chemical synthesis has been successful, enabling the production of a wide range of complex molecules .

Application in Cosmetics

Summary of the Application: The compound is used in the cosmetics industry, likely due to its unique properties .

Methods of Application or Experimental Procedures: The compound can be incorporated into cosmetic products during the manufacturing process. The specific procedures and parameters for this incorporation depend on the specific product .

Results or Outcomes: The use of this compound in cosmetics has been successful, contributing to the effectiveness of various cosmetic products .

Application in Asymmetric Synthesis

Summary of the Application: The compound is used in the field of asymmetric synthesis, specifically in the formation of trans-configured β-lactones .

Methods of Application or Experimental Procedures: The compound is used in a catalytic process that combines the concepts of Lewis acid and organic aprotic ion pair catalysis . The specific procedures and parameters for these reactions depend on the desired product .

Results or Outcomes: The use of this compound in asymmetric synthesis has been successful, enabling the production of trans-β-lactones with high enantioselectivity .

Application in Food Industry

The compound (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one is a chiral oxetanone that features a unique structure combining a cyclic ether with a hydroxylated long-chain alkyl group. The presence of the hexyl and hydroxytridecyl substituents contributes to its potential biological activity and solubility characteristics. The stereochemistry at the 3 and 4 positions indicates that this compound may exhibit distinct properties compared to its non-chiral counterparts, influencing its interactions in biological systems.

There is no documented research on the mechanism of action of ORCA. However, as mentioned earlier, its structural similarity to Orlistat suggests a potential role in lipase inhibition. Orlistat acts by binding to lipase enzymes in the digestive system, preventing them from breaking down dietary fat. This reduces fat absorption and can be beneficial for weight management []. Further research is needed to confirm if ORCA possesses similar inhibitory properties.

Involving (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one typically include:

  • Nucleophilic Substitution: The oxetanone can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance its solubility and bioavailability.
  • Dehydration Reactions: Under specific conditions, dehydration can occur, facilitating the formation of double bonds or cyclic compounds.

These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for desired applications.

The biological activity of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one may include:

  • Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects: The presence of long-chain alkyl groups often correlates with anti-inflammatory properties in related compounds.
  • Potential as a Drug Candidate: Its unique structure may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Computer-aided prediction tools can be employed to assess its potential biological activities based on its chemical structure .

The synthesis of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired stereocenters.
  • Ring Closure Reactions: Formation of the oxetanone ring from appropriate precursors through cyclization reactions.
  • Functional Group Transformations: Modifying existing functional groups to introduce hydroxyl or carbonyl functionalities as needed.

These methods highlight the importance of stereochemistry in synthesizing biologically active compounds.

The potential applications for (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one include:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting microbial infections or inflammatory diseases.
  • Cosmetic Formulations: Due to its possible moisturizing properties, it could be incorporated into skincare products.
  • Agricultural Chemicals: Its antimicrobial properties may be explored for developing eco-friendly pesticides or fungicides.

Interaction studies are crucial for understanding how (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Testing: Assessing cellular responses to determine cytotoxicity or therapeutic efficacy.
  • Molecular Docking Studies: Computational modeling to predict interactions at the molecular level.

These studies provide insights into the mechanisms of action and help optimize the compound for therapeutic use.

Several compounds share structural similarities with (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one, including:

Compound NameStructure FeaturesUnique Aspects
1-OctanolStraight-chain alcoholCommonly used as a solvent; less complex
1-HexanolStraight-chain alcoholShorter chain; different physical properties
1-DodecanolLonger straight-chain alcoholPotentially higher bioactivity due to length
2-Hydroxyhexanoic acidHydroxy acid with a shorter chainDifferent functional groups affecting reactivity

Uniqueness

The uniqueness of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one lies in its chiral oxetanone structure combined with long-chain alkyl substituents, which may enhance its biological activity compared to simpler alcohols or acids. The specific stereochemistry also suggests potential for unique interactions within biological systems that are not present in non-chiral analogs.

XLogP3

8.3

UNII

BJV8QU12YI

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104872-06-2

Wikipedia

(3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone

Dates

Last modified: 08-15-2023

Explore Compound Types